(S)-tert-butyl 4-(4-(2-(4-((3-fluorophenyl)amino)piperidin-1-yl)-2-oxoethyl)benzyl)-2-methylpiperazine-1-carboxylate
Overview
Description
The compound contains several functional groups including a piperazine ring, a carboxylate ester, and a fluorophenyl group. Piperazine rings are common in pharmaceuticals and have diverse biological activities. The presence of a fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes . The carboxylate ester group could be a site of metabolism in the body, potentially leading to active metabolites.
Chemical Reactions Analysis
The compound could potentially undergo several types of reactions. The ester could be hydrolyzed to give a carboxylic acid and an alcohol. The piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation .Scientific Research Applications
Synthesis and Chemical Applications
This compound is part of a larger family of synthetic compounds with varied applications in medicinal chemistry. A review on the synthesis and evaluation of ligands for D2-like receptors highlights the significance of arylcycloalkylamines, such as phenyl piperidines and piperazines, in developing antipsychotic agents. These compounds, including the subject compound, are valued for their potent and selective binding affinity at D2-like receptors, contributing to their potential in treating neuropsychiatric disorders (Sikazwe et al., 2009).
Drug Discovery and Pharmacology
In the realm of drug discovery, the structural attributes of piperazine derivatives are crucial for the design of therapeutics targeting central nervous system (CNS) disorders. The exploration of heterocyclic compounds, as illustrated by Saganuwan (2017), emphasizes the diverse CNS activities ranging from antidepressant to anticonvulsant effects, provided by the functional groups similar to those in "(S)-tert-butyl 4-(4-(2-(4-((3-fluorophenyl)amino)piperidin-1-yl)-2-oxoethyl)benzyl)-2-methylpiperazine-1-carboxylate" (Saganuwan, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine derivatives can have various modes of action depending on their specific structure and the targets they interact with .
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways depending on their specific targets .
Result of Action
Piperidine derivatives can have various effects at the molecular and cellular level depending on their specific targets and mode of action .
Properties
IUPAC Name |
tert-butyl (2S)-4-[[4-[2-[4-(3-fluoroanilino)piperidin-1-yl]-2-oxoethyl]phenyl]methyl]-2-methylpiperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41FN4O3/c1-22-20-33(16-17-35(22)29(37)38-30(2,3)4)21-24-10-8-23(9-11-24)18-28(36)34-14-12-26(13-15-34)32-27-7-5-6-25(31)19-27/h5-11,19,22,26,32H,12-18,20-21H2,1-4H3/t22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJXXXHANUHUQH-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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